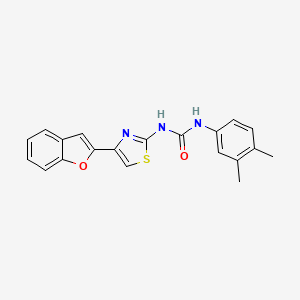
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a thiazole ring, and a urea group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-halobenzaldehydes or o-halobenzoic acids with various nucleophiles. The thiazole ring is then introduced through a condensation reaction with thioamides, followed by the formation of the urea group through a reaction with dimethyl aniline.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule in drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing thiazole rings are known for their diverse biological activities.
Urea derivatives: Urea-containing compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-8-15(9-13(12)2)21-19(24)23-20-22-16(11-26-20)18-10-14-5-3-4-6-17(14)25-18/h3-11H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQIBFKXYAZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine](/img/structure/B2925793.png)
![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)
![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)
![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
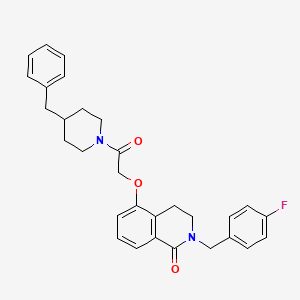
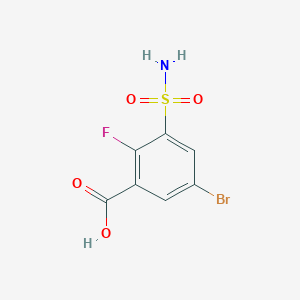
![N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide](/img/structure/B2925805.png)
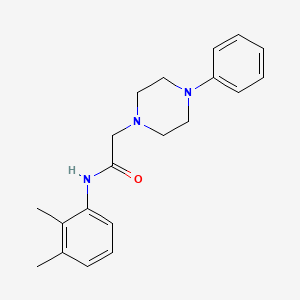
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2925808.png)
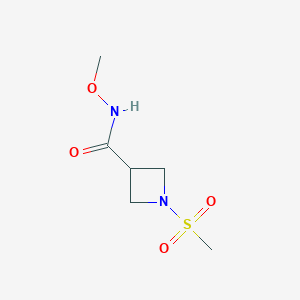
![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2925812.png)
![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
![2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2925816.png)
